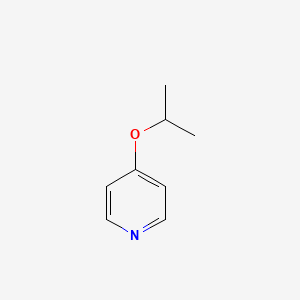
1-(1-(Pyridin-3-YL)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Pyridin-3-YL)ethyl)piperazine (1-PEP) is a piperazine-based organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry. 1-PEP is a derivative of piperazine, a cyclic amine used as a building block in many pharmaceutical and industrial compounds. 1-PEP has been studied for its ability to act as an agonist of the G-protein-coupled receptor (GPCR) family, as well as for its potential use in drug discovery and development. This article will discuss the synthesis of 1-PEP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using 1-PEP in laboratory experiments, and potential future directions for research.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
1-(1-(Pyridin-3-YL)ethyl)piperazine and its derivatives are significant in medicinal chemistry. For example, a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and underwent docking studies, indicating potential medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Memory Enhancement Studies
Studies have explored the effects of piperazine derivatives on memory enhancement. For instance, the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed potential for improving memory abilities in mice (Li Ming-zhu, 2008).
Insecticide Development
Piperazine derivatives have been designed for use as novel insecticides. A study explored using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with unique action modes. This research showed that these compounds had significant growth-inhibiting and larvicidal activities against armyworm (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010).
Anticonvulsant Agent Research
Piperazine derivatives are also being researched as potential anticonvulsant agents. A study synthesized a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives with promising initial pharmacological screening results, indicating potential as anticonvulsant drugs (Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017).
Metal Complexes and Photoluminescence
Research has been conducted on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, which exhibit structural diversity and photoluminescence properties. This study contributes to the understanding of coordination chemistry and photochemistry (Suranjana Purkait, G. Aullón, E. Zangrando, Prateeti Chakraborty, 2017).
Antimycobacterial Applications
Novel fluoroquinolones incorporating piperazine derivatives have been synthesized and demonstrated in vivo activity against Mycobacterium tuberculosis H37Rv in mice, showing potential as antimycobacterial agents (A. Shindikar, C. Viswanathan, 2005).
ACAT-1 Inhibitor Development
The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic applications (K. Shibuya, K. Kawamine, Chiyoka Ozaki, T. Ohgiya, T. Edano, Y. Yoshinaka, Y. Tsunenari, 2018).
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(1-(Pyridin-3-YL)ethyl)piperazine” are not mentioned in the search results, research into piperazine derivatives is ongoing. These compounds show a wide range of biological and pharmaceutical activity , suggesting potential for future applications in drug development.
Propiedades
IUPAC Name |
1-(1-pyridin-3-ylethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSMKXGZGMERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404540 |
Source


|
| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56743-61-4 |
Source


|
| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)









![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)


